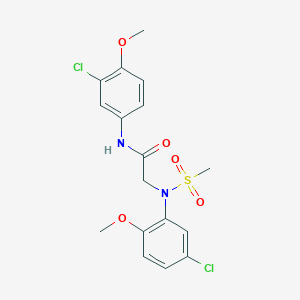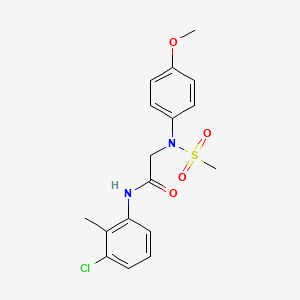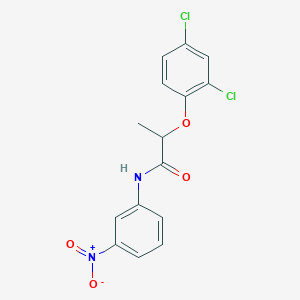
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide
Overview
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide is an organic compound that may be of interest in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide likely involves multiple steps, including:
Formation of the aniline derivative: Starting with 5-chloro-2-methoxyaniline, the compound can be methylated using methylsulfonyl chloride in the presence of a base.
Acylation: The resulting N-methylsulfonylaniline can be acylated with 3-chloro-4-methoxyphenylacetyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Halogen substitution reactions, particularly involving the chloro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines.
Scientific Research Applications
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide could have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a potential pharmaceutical agent, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example:
Molecular Targets: The compound might interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could influence particular biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-methoxyanilino)-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide may lie in its specific substitution pattern and functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-15-7-5-12(9-13(15)19)20-17(22)10-21(27(3,23)24)14-8-11(18)4-6-16(14)26-2/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYXIYCPGWTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)
![N-[4-({methyl[1-(3-phenylpropyl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B3938926.png)


![6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938952.png)
![3-({methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}methyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3938960.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938972.png)
![8-(4-FLUOROPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE](/img/structure/B3938978.png)
![2-(1-adamantyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B3938983.png)

![N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938997.png)
![2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER](/img/structure/B3939002.png)
